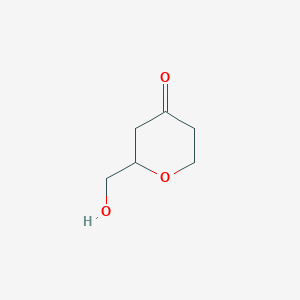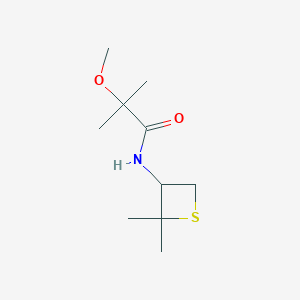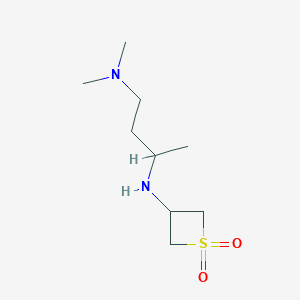
3-((4-(Dimethylamino)butan-2-yl)amino)thietane1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-(Dimethylamino)butan-2-yl)amino)thietane1,1-dioxide is a chemical compound with the molecular formula C9H20N2O2S and a molecular weight of 220.33 g/mol. This compound is primarily used for research purposes and is known for its unique structural features, which include a thietane ring and a dimethylamino group.
Vorbereitungsmethoden
The synthesis of 3-((4-(Dimethylamino)butan-2-yl)amino)thietane1,1-dioxide involves several steps. One common synthetic route includes the reaction of 4-(dimethylamino)butan-2-amine with thietane-1,1-dioxide under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Analyse Chemischer Reaktionen
3-((4-(Dimethylamino)butan-2-yl)amino)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3-((4-(Dimethylamino)butan-2-yl)amino)thietane1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on cellular processes.
Medicine: Preliminary studies may explore its potential as a therapeutic agent, although no specific medical applications have been established.
Industry: Its use in industrial applications is limited, but it may be employed in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 3-((4-(Dimethylamino)butan-2-yl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thietane ring may engage in covalent bonding with nucleophiles. These interactions can affect various biochemical pathways, although detailed studies are needed to elucidate the exact mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-((4-(Dimethylamino)butan-2-yl)amino)thietane1,1-dioxide include:
This compound analogs: These compounds have similar structures but may differ in the substituents on the thietane ring or the dimethylamino group.
Thietane derivatives: Compounds with the thietane ring but different functional groups.
Dimethylamino compounds: Molecules containing the dimethylamino group but lacking the thietane ring.
The uniqueness of this compound lies in its combination of the thietane ring and the dimethylamino group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
3-N-(1,1-dioxothietan-3-yl)-1-N,1-N-dimethylbutane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-8(4-5-11(2)3)10-9-6-14(12,13)7-9/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFNWXHNMTUDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN(C)C)NC1CS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

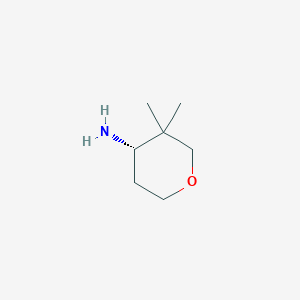
![Methylthieno[2,3-b]pyridine-6-carboxylate](/img/structure/B8229965.png)
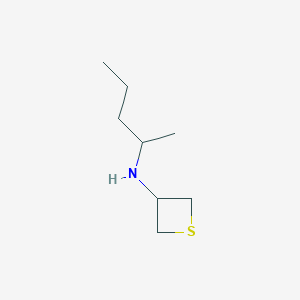
![1-Chloro-8-methylpyrrolo[1,2-a]pyrazine](/img/structure/B8229971.png)

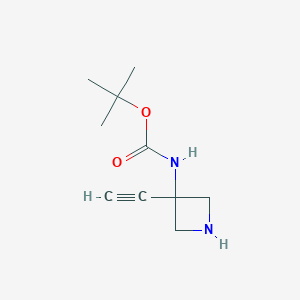
![(R)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B8229993.png)

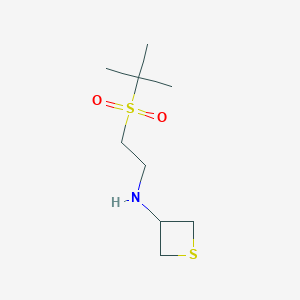
![2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde](/img/structure/B8230024.png)
![2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8230032.png)
